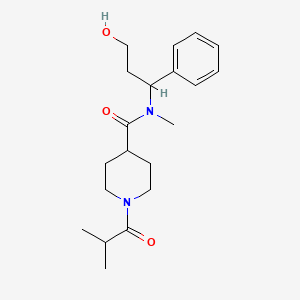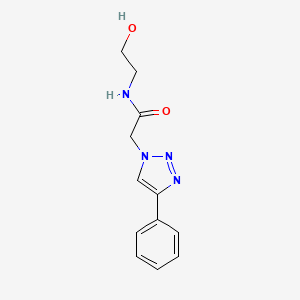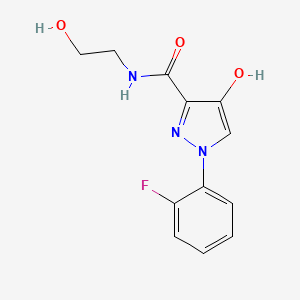![molecular formula C15H20BrNO3 B6641450 N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide, also known as BHAM, is a chemical compound that has been extensively studied for its potential pharmaceutical applications. BHAM belongs to the class of acetamide derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide in lab experiments is its wide range of biological activities, making it a versatile compound for studying various biological processes. Additionally, this compound has been shown to possess low toxicity, making it a safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and potential use in cancer therapy. Additionally, further research is needed to determine the full extent of this compound's anti-viral properties and its potential use in the treatment of viral infections. Finally, future studies could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form a chalcone intermediate. The chalcone intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of certain viruses, including the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c16-12-8-11(4-5-13(12)18)10-17-14(19)9-15(20)6-2-1-3-7-15/h4-5,8,18,20H,1-3,6-7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQOYKBLGRUHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC(=C(C=C2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B6641376.png)


![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)

![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)